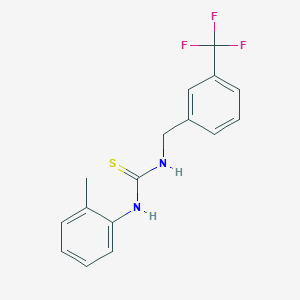

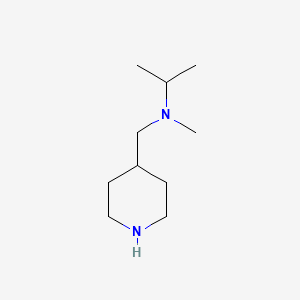

![molecular formula C13H16N4O3 B2550666 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile CAS No. 756869-15-5](/img/structure/B2550666.png)

2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile" is a chemical that appears to be related to various research areas, including organic synthesis and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and catalysis. For instance, the synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile is achieved through a Strecker reaction catalyzed by silica sulfuric acid, involving morpholine and cyanide sources . Similarly, 2-acylamino-5-amino-4-aryl-3-cyanothiophenes are synthesized through reactions involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide in the presence of morpholine . These methods suggest that the synthesis of "2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile" could also involve multi-component reactions with morpholine as a key reagent.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). For example, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is determined using single-crystal X-ray diffraction, revealing its triclinic space group and unit cell parameters . This suggests that a similar approach could be used to determine the molecular structure of "2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile".

Chemical Reactions Analysis

The reactivity of similar compounds involves interactions with other molecules. For instance, 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal forms a stable complex with carbon tetrachloride, indicating potential reactivity with halogenated solvents . This could imply that "2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile" may also form complexes with other molecules, affecting its reactivity and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of nitro, cyano, and morpholine groups can affect properties such as solubility, boiling point, and reactivity. For example, the intramolecular charge transfer in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) is influenced by the planarity of the molecule and the energy gap between excited states . Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile and its reactivity with amines suggest that the electron-withdrawing effects of the nitro and cyano groups play a significant role in its chemical behavior . These insights can be applied to predict the properties of "2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile".

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Gefitinib

A study describes the synthesis of Gefitinib, a cancer treatment drug, where intermediates similar to 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile are used in the reaction pathway. The process involves transfer hydrogenation catalyzed by Pd/C, followed by reactions with DMF and phosphoric chloride, and finally, a Dimroth rearrangement (Jin et al., 2005).

Catalytic Transition States

Another study investigates the aminolysis of nitrobenzoate derivatives, highlighting the role of cyclic secondary amines in catalysis. This research provides insights into reaction mechanisms involving compounds like 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile (Um et al., 2015).

Anodic Oxidation of Sulfenamides

An investigation on the anodic oxidation of 2-nitrobenzenesulfenamides derived from secondary cyclic amines, including morpholine, highlights electrochemical processes relevant to the development of new synthetic methodologies (Sayo et al., 1983).

Biological Applications

Anticancer Compounds

Research on the synthesis and biological activity of compounds containing the morpholino group, similar to 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile, has led to the identification of molecules with significant inhibition against cancer cell proliferation (Lu et al., 2017).

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have been synthesized and evaluated for their antimicrobial activity. This work illustrates the potential of morpholino derivatives in the development of new antibiotics (Janakiramudu et al., 2017).

Photophysical Studies

Charge Transfer and Fluorescence

A study on intramolecular charge transfer with a planarized aminobenzonitrile derivative highlights the photophysical properties of such compounds, which could be relevant for developing optical materials or sensors (Zachariasse et al., 2004).

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Mode of Action

As a quinazolinamine derivative, it may interact with its targets through the quianazoline moiety and the amine groups .

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUJKWJAKUOSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

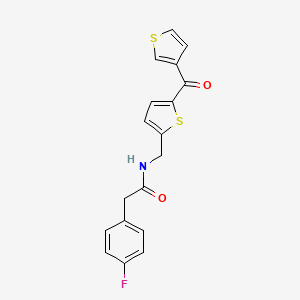

![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)

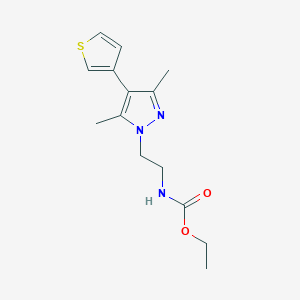

![4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2550586.png)

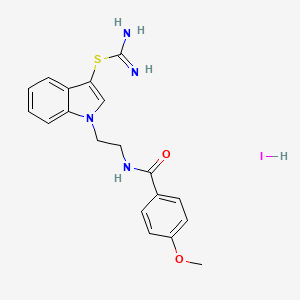

![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)

![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2550600.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)